(2-Fluoro-5-pentanoylphenyl)boronic acid

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This arylboronic acid features a distinctive 2-fluoro and 5-pentanoyl substitution, enabling efficient transfer of a complete pharmacophore in a single Suzuki–Miyaura coupling. The ortho-fluoro group enhances Lewis acidity for improved transmetalation, while the pentanoyl ketone provides a handle for downstream diversification. Supplied at ≥98% purity, it minimizes side reactions in late-stage lead optimization, ensuring structural fidelity in SAR studies targeting pathways like 5-LO inflammation.

Molecular Formula C11H14BFO3
Molecular Weight 224.04 g/mol
CAS No. 1072951-52-0
Cat. No. B1393412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluoro-5-pentanoylphenyl)boronic acid
CAS1072951-52-0
Molecular FormulaC11H14BFO3
Molecular Weight224.04 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)C(=O)CCCC)F)(O)O
InChIInChI=1S/C11H14BFO3/c1-2-3-4-11(14)8-5-6-10(13)9(7-8)12(15)16/h5-7,15-16H,2-4H2,1H3
InChIKeyIEVYFHJRPUPPAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Fluoro-5-pentanoylphenyl)boronic acid (CAS 1072951-52-0): Procurement-Grade Organoboron Reagent for Suzuki Coupling and Drug Discovery


(2-Fluoro-5-pentanoylphenyl)boronic acid is an arylboronic acid derivative featuring a 2-fluoro substituent and a 5-pentanoyl group on the phenyl ring. With the molecular formula C11H14BFO3 and a molecular weight of 224.04 g/mol, this organoboron compound is supplied at purities of 95% to 98% by multiple vendors . The compound is a boronic acid reagent designed for use in Suzuki–Miyaura cross-coupling reactions, enabling C–C bond formation in pharmaceutical intermediate synthesis and medicinal chemistry applications .

Why (2-Fluoro-5-pentanoylphenyl)boronic acid Cannot Be Replaced by Generic Phenylboronic Acids in Structure-Sensitive Workflows


Generic phenylboronic acid or simple 4-fluorophenylboronic acid lacks the 5-pentanoyl substituent and the specific 2-fluoro, 5-acyl substitution pattern that distinguishes (2-fluoro-5-pentanoylphenyl)boronic acid. The presence of both an electron-withdrawing 2-fluoro group and a 5-pentanoyl ketone moiety modulates the electronic properties of the aryl ring and the Lewis acidity of the boron center, altering reactivity in Suzuki–Miyaura coupling compared to unsubstituted or mono-substituted analogs [1]. Substituting a generic boronic acid in a synthetic route designed around this specific substitution pattern would produce a different biaryl product or require complete re-optimization of coupling conditions. For target-specific biological screening, the 2-fluoro-5-pentanoylphenyl pharmacophore is structurally fixed; replacing this boronic acid building block with an analog lacking the pentanoyl chain or fluorine atom yields a structurally distinct compound, invalidating any structure-activity relationship (SAR) data derived from the original scaffold.

(2-Fluoro-5-pentanoylphenyl)boronic acid (CAS 1072951-52-0): Comparator-Based Quantitative Differentiation Evidence


Commercial Purity: 98% Specification Provides ≥3 Percentage Point Advantage Over Standard 95% Boronic Acid Supply

Commercially available (2-fluoro-5-pentanoylphenyl)boronic acid is supplied with a minimum purity specification of 98% from multiple vendors, whereas the standard commercial purity grade for many specialty boronic acids is 95% . This 3 percentage point increase in purity reduces the total impurity burden in reaction mixtures, which can be critical for minimizing side-product formation in sensitive cross-coupling reactions.

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5-Lipoxygenase Translocation Inhibitory Activity: 6.3 μM IC50 in RBL-2H3 Cells Defines Functional Utility in Inflammatory Pathway Screening

This compound was tested for inhibitory activity against 5-lipoxygenase (5-LO) translocation in rat RBL-2H3 basophilic leukemia cells, yielding an IC50 value of 6.3 μM [1]. While direct comparator data for close structural analogs in this exact assay are not publicly available, this IC50 value establishes a baseline potency level that can be compared against in-house screening data for alternative boronic acid building blocks. For context, established 5-LO inhibitors such as ABT-761 and MK-5286 exhibit IC50 values in the low nanomolar range, whereas this compound shows micromolar-level activity consistent with a screening hit or fragment-like profile [2][3].

Inflammation 5-Lipoxygenase Drug Discovery Biological Screening

Unique 2-Fluoro-5-pentanoyl Substitution Pattern: Differentiated Building Block for Biaryl Synthesis vs. Mono-Substituted Phenylboronic Acids

The (2-fluoro-5-pentanoylphenyl) scaffold presents a specific disubstitution pattern—a 2-fluoro group ortho to boron and a 5-pentanoyl group meta to the fluorine—that is not present in generic phenylboronic acid, 4-fluorophenylboronic acid, or simple 4-acylphenylboronic acids . This unique arrangement of electron-withdrawing substituents modulates both the electronic properties of the aryl ring and the Lewis acidity of the boron center relative to non-fluorinated analogs, potentially influencing transmetalation rates in Suzuki–Miyaura coupling [1]. The compound serves as a direct precursor to biaryl structures incorporating the 2-fluoro-5-pentanoylphenyl pharmacophore, a motif that cannot be accessed via coupling with simpler, commercially abundant boronic acids.

Organic Synthesis Suzuki Coupling Medicinal Chemistry Building Blocks

Fluorine Substituent Effect on Boronic Acid Reactivity: Ortho-Fluoro Enhances Lewis Acidity vs. Non-Fluorinated Phenylboronic Acids

The ortho-fluoro substituent in (2-fluoro-5-pentanoylphenyl)boronic acid induces electron-withdrawing effects that enhance the Lewis acidity of the boron center compared to non-fluorinated phenylboronic acids . In the context of fluorophenylboronic acid analogs, this increased acidity facilitates transmetalation in Suzuki–Miyaura cross-coupling reactions. Comparative studies on aryltrifluoroborates demonstrate that electron-withdrawing substituents (including fluorine) retard the rate of solvolysis—a finding with implications for tuning boron reactivity [1]. For this compound, the combination of ortho-fluoro substitution and the electron-withdrawing 5-pentanoyl ketone group creates a distinct electronic profile that differentiates its coupling behavior from phenylboronic acid or 4-fluorophenylboronic acid.

Reactivity Suzuki Coupling Boronic Acid Fluorine Chemistry

(2-Fluoro-5-pentanoylphenyl)boronic acid: Validated Research and Industrial Application Scenarios


Suzuki–Miyaura Cross-Coupling for Synthesis of Fluorinated Biaryl Pharmaceutical Intermediates

This boronic acid serves as a nucleophilic coupling partner in palladium-catalyzed Suzuki–Miyaura reactions with aryl/heteroaryl halides or triflates. The 2-fluoro-5-pentanoylphenyl moiety is transferred to the electrophilic partner, generating biaryl compounds that incorporate both the fluorine atom and the pentanoyl ketone functionality. This building block enables medicinal chemists to install the complete 2-fluoro-5-pentanoylphenyl pharmacophore in a single coupling step, streamlining the synthesis of lead compounds where this specific substitution pattern is required for target binding . The 98% purity specification reduces impurity-derived side reactions, making it suitable for late-stage functionalization in lead optimization campaigns .

Inflammatory Pathway Screening: 5-Lipoxygenase Translocation Inhibition Assays

Based on ChEMBL assay data demonstrating 6.3 μM IC50 against 5-lipoxygenase translocation in rat RBL-2H3 cells, this compound may be employed as a reference standard or screening hit in inflammatory pathway research . The assay measures inhibition of 5-LO translocation to the nuclear membrane—a key step in leukotriene biosynthesis. While the micromolar potency indicates this compound is a starting point for SAR exploration rather than a clinical candidate, its validated activity in this biochemical pathway provides a foundation for medicinal chemistry optimization programs targeting 5-LO-mediated inflammation .

Building Block for Fluorine-Containing Compound Libraries in Medicinal Chemistry

Fluorine substitution is a well-established strategy in drug discovery for modulating metabolic stability, lipophilicity, and target binding . The ortho-fluoro group in this boronic acid enhances the Lewis acidity of the boron center relative to non-fluorinated phenylboronic acids, potentially influencing transmetalation efficiency in coupling reactions . This compound enables the parallel synthesis of fluorinated biaryl libraries via Suzuki coupling with diverse aryl halide partners. The 5-pentanoyl chain provides a ketone handle for subsequent transformations (e.g., reductive amination, oxime formation, Wittig olefination), offering additional diversification points beyond the initial cross-coupling step.

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